molecular formula C11H9N3 B1497485 2-(3-Methylquinoxalin-2-yl)acetonitrile CAS No. 91093-26-4

2-(3-Methylquinoxalin-2-yl)acetonitrile

Cat. No.: B1497485
CAS No.: 91093-26-4
M. Wt: 183.21 g/mol
InChI Key: QDELWVQHBVDWLQ-UHFFFAOYSA-N
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Description

2-(3-Methylquinoxalin-2-yl)acetonitrile is a synthetically valuable chemical scaffold based on the privileged quinoxaline heterocycle, which is recognized in modern drug discovery for its broad spectrum of bioactivities . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the design and development of novel anticancer agents. Researchers utilize this nitrile-functionalized quinoxaline as a precursor for generating new compounds that target critical oncogenic pathways. Its structural features make it a promising building block for developing potential inhibitors of tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis . The 3-methylquinoxaline core is designed to mimic pharmacophores found in known inhibitors, binding to the ATP-binding site of kinases . Furthermore, the reactive nitrile group offers a versatile handle for further chemical modification, allowing for the construction of more complex molecules aimed at optimizing binding affinity and selectivity . This compound is intended for use in laboratory research to investigate new therapeutic candidates and explore structure-activity relationships. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDELWVQHBVDWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651688
Record name (3-Methylquinoxalin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91093-26-4
Record name (3-Methylquinoxalin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The preparation of 2-(3-Methylquinoxalin-2-yl)acetonitrile typically follows these key steps:

  • Formation of the quinoxaline core, often via condensation of o-phenylenediamine derivatives with α-ketoesters or α-dicarbonyl compounds.
  • Introduction of the methyl group at the 3-position.
  • Functionalization at the 2-position to incorporate the acetonitrile group.

Two main synthetic approaches have been reported:

Preparation via Quinoxaline Core Construction and Subsequent Functionalization

3.1 Synthesis of 3-Methylquinoxaline Core

  • The quinoxaline nucleus is synthesized by reacting o-phenylenediamine with ethyl pyruvate in n-butanol under reflux conditions, yielding 2-hydroxy-3-methylquinoxaline as an intermediate.
  • Subsequent treatment with phosphoryl chloride (POCl3) converts this intermediate to 2-chloro-3-methylquinoxaline, activating the 2-position for nucleophilic substitution.

Introduction of Acetonitrile Group

  • The 2-chloro-3-methylquinoxaline is reacted with acetonitrile or related nucleophiles under reflux in acetonitrile solvent for extended periods (e.g., 30 hours), affording this compound derivatives.
  • This nucleophilic substitution replaces the chlorine atom with the acetonitrile moiety, completing the functionalization.

Azide Coupling Method for Functionalization at the 2-Position

An alternative and convenient method involves azide chemistry, which has been demonstrated for related quinoxaline derivatives and can be adapted for this compound:

4.1 Preparation of Hydrazide Intermediate

  • A precursor hydrazide is synthesized by refluxing the corresponding quinoxaline acid derivative in absolute ethanol for several hours, followed by crystallization.
  • For example, (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide is obtained by refluxing in ethanol for 4 hours and isolating the precipitate.

4.2 Formation of Azide Intermediate

  • The hydrazide is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) in an ice bath to generate the corresponding carbonyl azide intermediate in situ.
  • This azide intermediate is extracted with ethyl acetate and used directly in subsequent coupling reactions without purification.

4.3 Coupling with Amino Acid Esters or Alkyl Amines

  • The azide solution is reacted with amino acid methyl ester hydrochlorides or alkane amines in ethyl acetate in the presence of triethylamine at low temperatures (−5 °C) followed by room temperature incubation.
  • This yields S- or N-substituted 2-(3-methylquinoxalin-2-yl)acetamide derivatives, which can be further transformed to the acetonitrile compound by appropriate modifications.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Time Temperature Yield (%) Notes
Quinoxaline core formation o-Phenylenediamine + ethyl pyruvate in n-butanol 6–12 hours Reflux (~110 °C) High Produces 2-hydroxy-3-methylquinoxaline
Chlorination POCl3 2–4 hours Reflux High Converts hydroxy to 2-chloro derivative
Nucleophilic substitution 2-chloro-3-methylquinoxaline + acetonitrile ~30 hours Reflux Moderate Introduces acetonitrile group
Hydrazide formation Quinoxaline acid derivative + ethanol 4 hours Reflux 85–90 Prepares hydrazide intermediate
Azide formation Hydrazide + NaNO2 + HCl 15 minutes 0 °C (ice bath) Quantitative Generates azide intermediate
Azide coupling with amines Amino acid esters or alkyl amines + triethylamine 48 hours total (−5 °C + 25 °C) −5 to 25 °C Good (60–85) Produces acetamide derivatives

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy : Characteristic proton signals for the quinoxaline aromatic protons appear between δ 7.0–9.0 ppm; methyl groups at δ ~2.0 ppm; and methylene protons adjacent to the nitrile or amide groups at δ 3.5–4.5 ppm.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weights plus sodium adducts (M+Na)+ confirming molecular integrity.
  • Melting Points : Crystalline products typically show sharp melting points in the range 200–225 °C, indicating purity.

Research Findings and Practical Considerations

  • The azide coupling method is favored for its mild reaction conditions, relatively high yields, and versatility in introducing various substituents at the 2-position of quinoxaline derivatives.
  • The nucleophilic substitution of 2-chloroquinoxaline with acetonitrile requires prolonged reflux and may have moderate yields, but it is a straightforward approach for direct introduction of the nitrile group.
  • Purification typically involves crystallization from ethanol or petroleum ether–ethyl acetate mixtures, yielding stable yellowish powders or crystals suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylquinoxalin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-(3-Methylquinoxalin-2-yl)acetonitrile, as inhibitors of the hepatitis C virus (HCV) NS3/4A protease. These compounds exhibit promising antiviral activity due to their ability to overcome drug resistance associated with existing antiviral therapies.

Case Study: HCV Protease Inhibition

  • Research Findings : A study reported that derivatives incorporating the 3-methylquinoxaline moiety demonstrated excellent potency against various HCV variants, including those with common resistance-associated substitutions (RASs). The compound's structure was optimized to enhance binding interactions with the protease active site, leading to improved efficacy against resistant strains .
  • Table 1: Potency of Quinoxaline Derivatives Against HCV Variants
    CompoundEC50 (nM)Resistance Profile
    2 0.9Low resistance
    3 4.7Moderate resistance

This data indicates that modifications at the P2 position of quinoxaline significantly influence the antiviral activity and resistance profiles of these compounds.

Anticancer Activity

The anticancer properties of this compound have been evaluated in relation to its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

Case Study: VEGFR-2 Inhibition

  • Research Findings : A series of derivatives based on the 3-methylquinoxaline scaffold were synthesized and tested for their cytotoxic effects on human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most promising derivative showed significant inhibition of VEGFR-2 activity and induced apoptosis in cancer cells .
  • Table 2: Cytotoxicity and VEGFR-2 Inhibition
    CompoundCell LineIC50 (µM)VEGFR-2 Inhibition (%)
    11e HepG-20.585
    12g MCF-70.878

The results suggest that structural modifications can enhance the anticancer efficacy of quinoxaline derivatives, making them viable candidates for further development.

Biochemical Applications

Beyond antiviral and anticancer applications, this compound serves as a versatile organic buffer in biochemical assays. Its stability and solubility make it suitable for various biological applications, including enzyme assays and cellular studies.

Case Study: Buffering Capacity

  • Research Findings : The compound has been utilized effectively as a buffer component in biological systems, aiding in maintaining pH stability during enzymatic reactions .

Mechanism of Action

The mechanism of action of 2-(3-Methylquinoxalin-2-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The structural and electronic properties of quinoxaline derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-(3-Methylquinoxalin-2-yl)acetonitrile and key analogs:

Table 1: Comparative Analysis of Quinoxaline Acetonitrile Derivatives
Compound Name Substituents Synthesis Yield Key Spectral Data (IR/NMR) Applications/Notes
This compound 3-Me, 2-CN Not reported Not available Research chemical
2-(3-Chloroquinoxalin-2-yl)-2-((4-FP)SO₂)acetonitrile 3-Cl, 2-CN, 4-FPhSO₂ Not reported Not available Potential sulfonamide-based applications
S-Alkylated Quinoxaline Derivatives (4a–c, 5) Variable S-alkyl groups 73–81% ¹H/¹³C NMR confirmed S-alkylation Model for regioselective alkylation
3-(Quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide Quinoxaline + coumarin hybrid Not reported IR: 2,206 cm⁻¹ (CN), 1,720 cm⁻¹ (CO) Fluorescent probes or bioactive agents
Key Observations:

Synthetic Yields : The S-alkylated derivatives (e.g., 4a–c) exhibit high yields (73–81%), suggesting efficient methodologies that could be adapted for synthesizing the target compound .

Spectroscopic Signatures: While IR data for the target compound are unavailable, related quinoxaline-coumarin hybrids show distinct CN and CO stretches (2,206 cm⁻¹ and 1,720 cm⁻¹, respectively) , which may serve as reference points.

Quantum Chemical Studies

Although direct DFT studies on this compound are lacking, analogous research on methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetate derivatives highlights the utility of HOMO-LUMO analysis in predicting reactivity . For example:

  • Non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic systems are common in heterocyclic acetonitriles .
  • The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl esters in ), favoring interactions in catalytic or binding applications.

Biological Activity

2-(3-Methylquinoxalin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of specific molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N2
  • Molecular Weight : 174.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
  • Cytotoxicity : Studies have demonstrated that derivatives of 3-methylquinoxaline, including this compound, exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 2.1 to 9.8 µM .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Study Cell Line IC50 (µM) Mechanism Notes
Study on VEGFR-2 inhibitorsHepG23.4VEGFR-2 inhibitionComparison with sorafenib
Cytotoxicity evaluationMCF-72.1 - 9.8Induction of apoptosisIncreased levels of caspase-3 and BAX
Structure-activity relationshipVarious5.4Interaction with apoptotic pathwaysSignificant decrease in Bcl-2 levels

Case Studies

  • In Vitro Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of synthesized quinoxaline derivatives, including this compound, against HepG2 and MCF-7 cell lines. The most promising derivative exhibited an IC50 value comparable to established chemotherapeutic agents like sorafenib, indicating its potential as an anticancer agent .
  • Apoptosis Induction Mechanism :
    Further investigations into one of the derivatives revealed that it induced apoptosis significantly by increasing the levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic protein Bcl-2 levels. This suggests a mechanism through which the compound may exert its anticancer effects by promoting programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the quinoxaline moiety can significantly influence the biological activity of the compounds:

  • Compounds with hydrophobic groups at specific positions showed enhanced potency against cancer cell lines.
  • The presence of the methyl group at position 3 of quinoxaline appears to enhance both cytotoxicity and VEGFR-2 inhibitory activity compared to other derivatives lacking this substitution .

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methylquinoxalin-2-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves coupling quinoxaline derivatives with acetonitrile precursors. A common approach is the nucleophilic substitution of 3-methylquinoxalin-2-yl halides with cyanoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like hydrolysis intermediates . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the nitrile product.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies methylquinoxaline protons (δ 2.5–3.0 ppm for CH₃) and the acetonitrile moiety (C≡N resonance at ~120 ppm in ¹³C).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 198.0895).
  • IR : A sharp C≡N stretch near 2240 cm⁻¹ is diagnostic.
    X-ray crystallography (discussed below) resolves ambiguities in regiochemistry .

Advanced: How can X-ray crystallography resolve structural ambiguities in methylquinoxaline derivatives?

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enables precise determination of bond angles, torsional conformations, and crystal packing. For example, used SHELXL to resolve the indole-acetonitrile structure (R factor = 0.088), highlighting methyl group orientation and π-stacking interactions in quinoxaline analogs. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-deficient quinoxaline ring directs electrophilic substitution at the 2-position. In Suzuki-Miyaura couplings, the nitrile group stabilizes transient Pd intermediates via π-backbonding, enhancing regioselectivity. Computational studies (DFT) suggest that steric effects from the methyl group favor para-substitution in aryl coupling partners .

Advanced: How can researchers assess the compound’s interactions with biological targets?

  • Radioligand Binding Assays : Competitive displacement studies using ³H-labeled antagonists quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor active sites, guided by the methyl group’s hydrophobic interactions and the nitrile’s dipole .

Advanced: How should researchers address contradictory spectral data during characterization?

Discrepancies between experimental and predicted NMR shifts may arise from solvent effects or tautomerism. Validate via:

  • Variable Temperature NMR to detect dynamic processes.
  • COSY/NOESY to confirm through-space correlations.
  • DFT Calculations (e.g., Gaussian) to simulate spectra under different conformations .

Advanced: What strategies improve regioselectivity in functionalizing the quinoxaline core?

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to guide cross-coupling to specific positions.
  • Metal Catalysis : Pd-catalyzed C-H activation at the 3-methyl-adjacent position is sterically favored.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile group participation in transition states .

Advanced: How can thermal stability and decomposition pathways be analyzed?

  • TGA/DSC : Thermal gravimetric analysis under N₂ reveals decomposition onset temperatures (>200°C for nitriles).
  • GC-MS : Identifies volatile byproducts (e.g., HCN) during pyrolysis.
  • In Situ IR : Monitors C≡N bond cleavage at elevated temperatures .

Advanced: What computational methods predict the compound’s reactivity in aqueous environments?

  • Molecular Dynamics (MD) : Simulate solvation shells to assess hydrolysis susceptibility. The nitrile’s partial charge (from Mulliken analysis) correlates with hydrolysis rates.
  • pKa Prediction : Tools like MarvinSketch estimate nitrile protonation behavior (pKa ~ −5), indicating stability in neutral pH .

Advanced: How do structural analogs of this compound inform SAR studies?

Compare with derivatives like 2-(quinoxalin-2-yl)acetonitrile ( ) or halogenated variants ( ):

  • Methyl Group Impact : Enhances lipophilicity (logP +0.5) and π-π stacking.
  • Nitrile Substitution : Replacing -CN with -COOH reduces cell permeability but improves solubility.
    SAR trends are validated via in vitro assays (e.g., IC₅₀ comparisons) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Methylquinoxalin-2-yl)acetonitrile
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